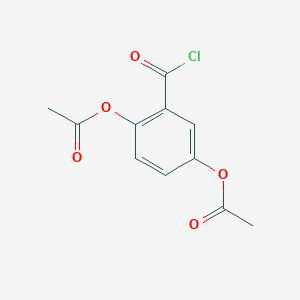
Benzoyl chloride, 2,5-bis(acetyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl chloride, 2,5-bis(acetyloxy)-: is an organic compound with the molecular formula C11H9ClO5. It is a derivative of benzoyl chloride, featuring two acetyloxy groups attached to the benzene ring. This compound is known for its reactivity and is used in various chemical processes and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Benzoyl chloride, 2,5-bis(acetyloxy)- can be synthesized by reacting benzoyl chloride with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production: Industrially, this compound can be produced by the chlorination of benzaldehyde followed by acetylation. The process involves the use of chlorine gas and acetic anhydride, with the reaction being carried out in a controlled environment to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Hydrolysis: Benzoyl chloride, 2,5-bis(acetyloxy)- undergoes hydrolysis in the presence of water, resulting in the formation of benzoic acid and acetic acid.
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Esterification: The acetyloxy groups can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Major Products:
Hydrolysis: Benzoic acid and acetic acid.
Substitution: Substituted benzoyl derivatives.
Esterification: Esters of benzoic acid.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of polymers and resins.
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving ester bonds.
- Acts as a model compound for studying the reactivity of acyl chlorides.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored for its antimicrobial properties.
Industry:
- Used in the production of dyes, perfumes, and pharmaceuticals.
- Employed in the manufacture of specialty chemicals and materials.
Mécanisme D'action
Mechanism:
- The reactivity of benzoyl chloride, 2,5-bis(acetyloxy)- is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This makes it susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions.
- The acetyloxy groups can undergo esterification reactions, forming esters that are useful in organic synthesis.
Molecular Targets and Pathways:
- Targets nucleophiles such as amines, alcohols, and thiols.
- Involved in pathways related to ester bond formation and hydrolysis.
Comparaison Avec Des Composés Similaires
Benzoyl chloride: A simpler derivative with only one acyl chloride group.
Benzyl chloride: Contains a benzyl group instead of a benzoyl group.
Acetyl chloride: A smaller acyl chloride with only one acyl group.
Uniqueness:
- Benzoyl chloride, 2,5-bis(acetyloxy)- is unique due to the presence of two acetyloxy groups, which enhance its reactivity and versatility in chemical synthesis.
- Its dual functionality allows for a wider range of reactions and applications compared to simpler acyl chlorides.
Propriétés
Numéro CAS |
37785-02-7 |
|---|---|
Formule moléculaire |
C11H9ClO5 |
Poids moléculaire |
256.64 g/mol |
Nom IUPAC |
(4-acetyloxy-3-carbonochloridoylphenyl) acetate |
InChI |
InChI=1S/C11H9ClO5/c1-6(13)16-8-3-4-10(17-7(2)14)9(5-8)11(12)15/h3-5H,1-2H3 |
Clé InChI |
KRVBLGZQTKFBQE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


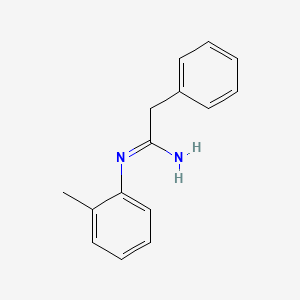
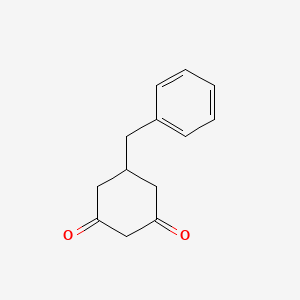



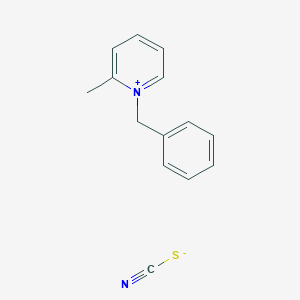
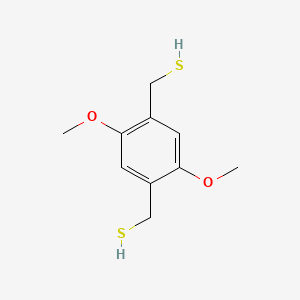


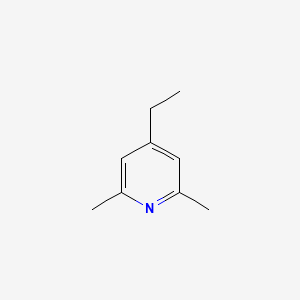
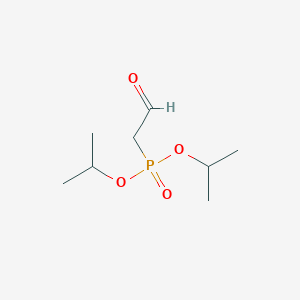


![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B14671995.png)
